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Introduction to Quizalofop-P-Ethyl

Quizalofop-P-ethyl is a selective, post-emergence systemic herbicide belonging to the

aryloxyphenoxypropionate (AOPP) chemical class [1]. It is the herbicidally active enantiomer of quizalofop-

ethyl, specifically developed to control perennial and annual grass weeds in a wide range of broad-leaved

crops [2] [3]. The compound functions by inhibiting acetyl-coenzyme A carboxylase (ACCase) in the

chloroplast of target plants, which disrupts lipid biosynthesis and ultimately leads to growth inhibition and

plant deterioration [1].

Internationally, regulatory frameworks define quizalofop residues with important distinctions. The European

Union defines residues as "the sum of quizalofop, its salts, its esters (including propaquizafop) and its

conjugates, expressed as quizalofop (any ratio of constituent isomers)" for both enforcement and risk

assessment [3] [1]. Similarly, Japan's residue definition includes the sum of quizalofop-ethyl, quizalofop-

tefuryl, quizalofop, and quizalofop conjugates hydrolyzable to quizalofop, expressed as quizalofop

equivalents [1]. These comprehensive definitions necessitate analytical methods that can account for the

parent compound and its various metabolites.

Method Summary

This application note describes a validated method for the simultaneous determination of quizalofop-P-ethyl

and related herbicides in various agricultural matrices using LC-MS/MS. The method employs a modified
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed

by analysis with liquid chromatography coupled to tandem mass spectrometry. The method has been

validated for matrices including brown rice, soybean, potato, pepper, and mandarin, achieving a limit of

quantification (LOQ) of 0.01 mg/kg, which complies with the stringent requirements of the Positive List

System (PLS) in countries like South Korea [4].

Table 1: Key Method Performance Characteristics

Parameter Specification

Application Scope Brown rice, soybean, potato, pepper, mandarin

Target Compounds Quizalofop-P-ethyl, pyridate, cyhalofop-butyl

Limit of Detection (LOD) 0.0075 mg/kg

Limit of Quantification (LOQ) 0.01 mg/kg

Average Recovery Range 70–120%

Precision (RSD) <20%

Linear Range 2.5–50 ng/mL

Coefficient of Determination (R²) ≥0.999

Experimental Protocol

Reagents and Chemicals

Analytical Standards: Quizalofop-P-ethyl (96.4% purity), cyhalofop-butyl (99.7% purity), pyridate
(96% purity) [4].

Solvents: HPLC-grade acetonitrile and methanol [4].
Extraction Salts: QuEChERS EN extraction kit containing 4 g of MgSO₄, 1 g of NaCl, 1 g of

trisodium citrate dihydrate, and 0.5 g of disodium hydrogencitrate sesquihydrate [4].
Clean-up Sorbent: Zirconium dioxide-modified silica particles (Z-SEP) [4].
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Sample Preparation Workflow

The sample preparation process is visually summarized below:

Homogenized Sample (10 g)

Add 20 mL Acetonitrile
Homogenize 1 min

Add QuEChERS EN Salts
Shake manually 1 min

Centrifuge at 4000 rpm
for 5 min

Transfer 1.5 mL supernatant
to microtube with 75 mg Z-SEP

Vortex 1 min
Centrifuge 5 min

Dilute supernatant
with methanol (1:1)

LC-MS/MS Analysis

Click to download full resolution via product page
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For cereal and legume samples (e.g., brown rice, soybean), use 5 g of homogenized sample. Add 5 mL of

water, allow to wet for 30 minutes, then add 10 mL of acetonitrile before proceeding with homogenization

[4].

LC-MS/MS Analysis Conditions

Table 2: Liquid Chromatography Conditions

Parameter Setting

Chromatography Mode Reversed-phase

Column C18 column (exact specifications may vary)

Mobile Phase Gradient of acetonitrile and water with modifiers

Flow Rate Optimized for separation (e.g., 0.3-0.5 mL/min)

Column Temperature 30-40°C

Injection Volume 1-10 µL

The specific LC conditions should be optimized for the particular instrument and column in use. A study

utilizing a Brownlee C-18 column at 30°C with an acetonitrile:water (80:20, v/v) mobile phase at 1.5

mL/min with UV detection at 260 nm has been reported for quizalofop-P-ethyl, though MS/MS detection

requires different optimization [5].

Table 3: Tandem Mass Spectrometry Conditions

Parameter Setting

Ionization Mode Electrospray Ionization (ESI)

Ionization Polarity Positive or negative (compound-dependent)
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Parameter Setting

Source Temperature 150-400°C

Desolvation Temperature 200-500°C

Data Acquisition Multiple Reaction Monitoring (MRM)

Specific MS/MS parameters for quizalofop-P-ethyl and related compounds must be established by direct

infusion of standard solutions to identify precursor ions, product ions, and optimal collision energies for each

transition [4].

Calibration and Quantification

Prepare matrix-matched calibration standards in the range of 2.5–50 ng/mL [4].

Use a six-point calibration curve for quantification [4].
The coefficient of determination (R²) should be ≥0.999 [4].

Method Validation

The method has been comprehensively validated according to standard analytical procedures, with key

results summarized below:

Table 4: Method Validation Results

Validation Parameter Result Acceptance Criteria

Linearity (R²) ≥0.999 ≥0.990

LOD 0.0075 mg/kg -

LOQ 0.01 mg/kg -

Accuracy (Recovery) 70-120% 70-120%
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Validation Parameter Result Acceptance Criteria

Precision (RSD) <20% <20%

Selectivity/Specificity No significant interference No interference at target RT

The method demonstrated acceptable recovery rates of 70-120% with relative standard deviations below

20% when validated at three fortification levels across five different matrices with five replicates per

concentration [4]. When applied to real-world market samples, the method successfully identified negative

samples for the three herbicide residues, confirming its applicability for routine monitoring [4].

Discussion

Analytical Considerations

The choice of Z-SEP as a clean-up sorbent is critical for this method. Z-SEP effectively removes various

matrix interferents, including phospholipids and pigments, which is particularly important when analyzing

complex agricultural matrices with LC-MS/MS [4]. The validation studies compared various sorbents

including primary-secondary amine (PSA), C18, graphitized carbon black (GCB), and multi-walled carbon

nanotubes (MWCNTs), with Z-SEP providing optimal purification for these specific herbicides [4].

For enforcement laboratories, it is important to note that quizalofop-P-ethyl rapidly hydrolyzes to its acid

metabolite (quizalofop) in plants and the environment [2] [1]. The EU's residue definition accounts for this

by including "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates" [3].

This comprehensive definition ensures that all relevant chemical forms contributing to the total residue

burden are monitored.

Regulatory Context

The European Food Safety Authority has established an Acceptable Daily Intake (ADI) for quizalofop

equivalents at 0.0083 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.08 mg/kg body

weight [3] [1]. The method described here, with an LOQ of 0.01 mg/kg, is sufficiently sensitive to enforce
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the Maximum Residue Limits (MRLs) set by regulatory bodies. For example, the MRL for quizalofop in

caraway has been set at 0.04 mg/kg in the EU [3].

Conclusion

This application note provides a detailed LC-MS/MS protocol for the reliable detection and quantification of

quizalofop-P-ethyl residues in various agricultural commodities. The method utilizes an efficient

QuEChERS-based sample preparation with Z-SEP clean-up, followed by sensitive LC-MS/MS analysis,

achieving the stringent LOQ of 0.01 mg/kg required by modern regulatory frameworks. The validated

protocol offers high precision, accuracy, and robustness, making it suitable for routine monitoring of

quizalofop-P-ethyl residues to ensure food safety and compliance with international regulatory standards.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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